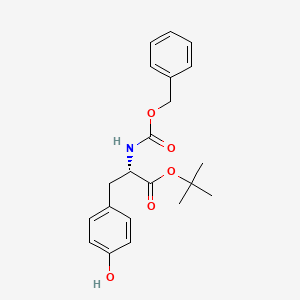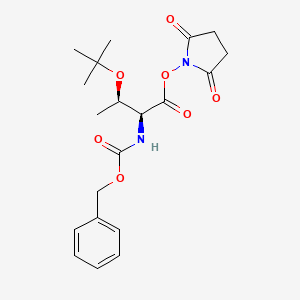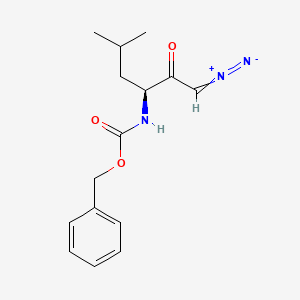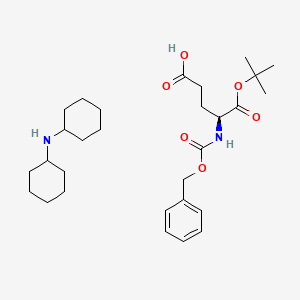
Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate” is a complex organic compound. It contains a dicyclohexylamine group, a tert-butoxy group, a tritylamino group, and a pentanoate group . These groups suggest that the compound could be involved in various chemical reactions, particularly those involving amine and ester functionalities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The dicyclohexylamine group would provide a basic nitrogen atom, the tert-butoxy group could act as a leaving group, and the pentanoate group would provide carboxylic acid functionality .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the N-Boc group can be selectively deprotected using oxalyl chloride . The tert-butoxy group could also potentially undergo reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dicyclohexylamine and pentanoate groups could potentially make the compound polar and capable of participating in hydrogen bonding .科学的研究の応用
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic Phenolic Antioxidants A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity
discusses synthetic phenolic antioxidants (SPAs) that are used across various industries to prevent oxidative reactions and extend product shelf life. The study explores the environmental presence, human exposure, and toxicity of SPAs, indicating widespread detection in environments such as indoor dust, air particulates, and human tissues. The research suggests that some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, highlighting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic Uses of Chemical Compounds
Betulin and Betulinic Acid in Cancer Research explores the anticancer potential of betulin and betulinic acid, natural compounds known for their valuable biological properties. The study reviews their efficacy in inducing apoptosis in cancer cells while sparing normal cells, suggesting these compounds could be significant in cancer treatment, especially in therapies targeting mitochondria (Hordyjewska, Ostapiuk, & Horecka, 2018).
Anti-inflammatory Therapeutic Agents
Ursolic Acid and Oleanolic Acid Pentacyclic Terpenoids with Promising Anti-Inflammatory Activities
reviews the anti-inflammatory therapeutic potential of ursolic acid and oleanolic acid. These compounds modulate various molecular targets associated with disease progression and have shown significant anti-inflammatory effects mediated through the inactivation of pathways like NFkB and Akt/mTOR. The paper calls for the development of novel derivatives to enhance therapeutic effects and address bioavailability issues (Kashyap et al., 2016).
Toxicity and Environmental Concerns of Chemicals
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment presents a comprehensive review of triclosan (TCS), a synthetic antibacterial agent, including its environmental presence, toxicity, degradation, and impact on health and ecosystems. The review highlights concerns about TCS's potential to form more toxic and persistent compounds, emphasizing the need for careful consideration of chemical compounds' environmental and health impacts (Bedoux et al., 2012).
Safety And Hazards
As with any chemical compound, handling “Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate” would require appropriate safety measures. While specific safety data for this compound isn’t available, compounds with similar functional groups can pose hazards such as skin and eye irritation, and may be harmful if ingested or inhaled .
将来の方向性
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4.C12H23N/c1-27(2,3)33-25(30)20-19-24(26(31)32)29-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,24,29H,19-20H2,1-3H3,(H,31,32);11-13H,1-10H2/t24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGFQUOXOLPJK-JIDHJSLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

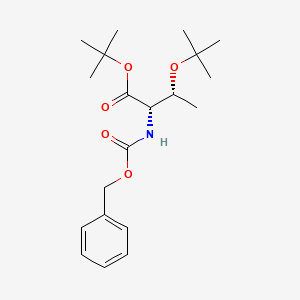
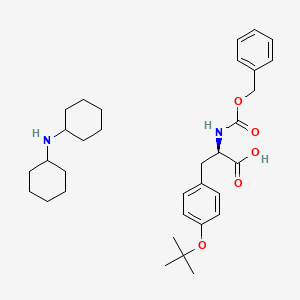
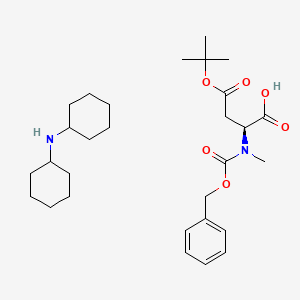

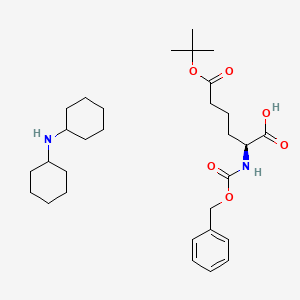
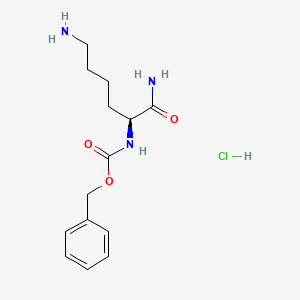

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)
